molecular formula C22H21N3O B13056901 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one

Cat. No.: B13056901
M. Wt: 343.4 g/mol
InChI Key: PRGXBCIJYTUUKE-UHFFFAOYSA-N
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Description

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one is a potent, ATP-competitive, and highly selective chemical probe for the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. Its primary research value lies in its ability to selectively inhibit DYRK1A with nanomolar potency while demonstrating excellent selectivity over other kinases, including the closely related DYRK1B and DYRK2, making it an essential tool for dissecting DYRK1A-specific functions in cellular models. This compound has been instrumental in investigating the role of DYRK1A in neurodegenerative pathways , particularly in relation to tau protein phosphorylation and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Furthermore, its application extends to cancer research, where it is used to study the dependence of certain solid tumors, such as glioblastoma, on DYRK1A activity for survival and proliferation . By providing high target engagement and cellular activity, this inhibitor enables researchers to explore DYRK1A's contributions to cell cycle regulation, apoptosis, and neuronal development with a high degree of confidence in the specificity of the observed phenotypic effects.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

15-[(1-methylpiperidin-4-yl)amino]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C22H21N3O/c1-25-11-9-14(10-12-25)23-20-13-18-15-5-2-3-6-16(15)22(26)17-7-4-8-19(24-20)21(17)18/h2-8,13-14H,9-12H2,1H3,(H,23,24)

InChI Key

PRGXBCIJYTUUKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC3=CC=CC4=C3C(=C2)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a naphthoquinoline derivative with a piperidine derivative under controlled reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures (around 85°C) using potassium carbonate as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Naphthoquinoline Derivatives with Varied Amino Substituents

The most direct analogs of the target compound are 2-(dimethylamino)- and 2-(methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one derivatives, which differ solely in their amino substituents (Table 1).

Table 1: Pharmacological Comparison of Naphthoquinoline Derivatives

Compound Name Substituent Biological Activity Efficacy (Mouse Psychosis Model) Key Findings
2-((1-Methylpiperidin-4-yl)amino)-derivative 1-Methylpiperidin-4-yl Antipsychotic High potency Enhanced BBB penetration and receptor affinity
2-(Dimethylamino)-derivative Dimethylamino Antipsychotic Moderate Reduced efficacy vs. piperidine analog
2-(Methylamino)-derivative Methylamino Antipsychotic Low Poor pharmacokinetic profile

Key Observations :

  • The 1-methylpiperidin-4-yl group confers superior antipsychotic efficacy compared to dimethylamino or methylamino substituents, likely due to improved steric compatibility with target receptors (e.g., serotonin or dopamine receptors) and enhanced BBB permeability .
  • Methylamino and dimethylamino analogs exhibit reduced metabolic stability, as evidenced by shorter half-lives in murine models .

Core Structure Variations: Naphthoquinoline vs. Indenoquinolinone

TAS-103 (6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride) shares a similar quinolinone scaffold but differs in its core structure (indenoquinolinone vs. naphthoquinoline) and substituent (dimethylaminoethyl vs. 1-methylpiperidin-4-yl) (Fig. 1) .

Key Differences :

  • Mechanism : TAS-103 is a dual topoisomerase I/II inhibitor, inducing apoptosis in cancer cells, whereas the target compound exhibits antipsychotic activity .
  • Structural Impact: The indenoquinolinone core in TAS-103 facilitates intercalation into DNA, critical for topoisomerase inhibition. In contrast, the naphthoquinoline core in the target compound may favor interactions with neurotransmitter receptors .

Piperidine-Containing Heterocycles with Divergent Cores

Compounds such as LY334370 (5-(4-fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole fumarate) and BRL54443 (5-hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole) share the 1-methylpiperidin-4-yl substituent but feature indole cores instead of naphthoquinoline (Table 2) .

Table 2: Comparison of Piperidine-Containing Heterocycles

Compound Name Core Structure Substituent Biological Target Therapeutic Use
Target Compound Naphthoquinoline 1-Methylpiperidin-4-yl CNS receptors Antipsychotic
LY334370 Indole 1-Methylpiperidin-4-yl 5-HT1F receptor Antimigraine
BRL54443 Indole 1-Methylpiperidin-4-yl 5-HT1B/1D receptors Neuropharmacology

Key Insights :

  • The 1-methylpiperidin-4-yl group is a versatile pharmacophore that, when paired with different cores, engages distinct biological targets.
  • The naphthoquinoline core in the target compound likely directs activity toward dopaminergic or serotonergic pathways relevant to psychosis, whereas indole cores in LY334370 and BRL54443 target migraine-associated receptors .

Biological Activity

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H21N3OC_{22}H_{21}N_{3}O, with a molecular weight of 343.4 g/mol. The structure includes a naphthoquinoline core fused with a piperidine moiety, which is believed to enhance its biological efficacy.

PropertyValue
Molecular FormulaC22H21N3O
Molecular Weight343.4 g/mol
CAS Number919745-41-8

Biological Activity

Recent studies suggest that 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one exhibits several biological activities:

1. Antitumor Activity
Preliminary investigations indicate that this compound may possess antitumor properties. Its structural similarity to known anticancer agents suggests it could inhibit tumor growth through mechanisms such as DNA interaction and apoptosis induction. In vitro studies have shown promising results in various cancer cell lines.

2. Antimicrobial Properties
The naphthoquinoline framework is associated with antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting that 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one may also exhibit such properties.

3. Mechanism of Action
The exact mechanisms of action remain under investigation. However, it is hypothesized that the compound interacts with key cellular components, potentially affecting signaling pathways related to cell proliferation and survival.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one:

Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor effects of structurally related naphthoquinones. Results demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range. This suggests that our compound may exhibit comparable efficacy.

Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives of naphthoquinone were screened against various bacterial strains. The results indicated strong inhibitory effects on Gram-positive bacteria, supporting the hypothesis that our compound could also possess antimicrobial activity.

Synthesis Methods

The synthesis of 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one can be achieved through several methodologies:

1. Palladium-Catalyzed Reactions
Using palladium catalysts for functionalization reactions has been highlighted as an effective approach for synthesizing similar compounds.

2. Multistep Synthesis
A multistep synthetic route involving condensation reactions and cyclization steps can also yield this compound efficiently.

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